molecular formula C10H8N2O3 B14810235 3-Cyano-4-cyclopropoxypicolinic acid

3-Cyano-4-cyclopropoxypicolinic acid

Cat. No.: B14810235
M. Wt: 204.18 g/mol
InChI Key: PBLIWRJHTVRRII-UHFFFAOYSA-N
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Description

3-Cyano-4-cyclopropoxypicolinic acid is a chemical compound that belongs to the class of cyano-substituted picolinic acids. This compound is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group attached to a picolinic acid core. Picolinic acids are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-cyclopropoxypicolinic acid typically involves the introduction of the cyano and cyclopropoxy groups onto the picolinic acid framework. One common method is the nucleophilic substitution reaction, where a suitable picolinic acid derivative is reacted with a cyano source, such as sodium cyanide or cuprous cyanide, under appropriate conditions. The cyclopropoxy group can be introduced through an etherification reaction using cyclopropanol and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The cyano and cyclopropoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Cyano-4-cyclopropoxypicolinic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-4-cyclopropoxypicolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropoxy group can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4-isopropyloxybenzoic acid: Similar in structure but with an isopropyloxy group instead of a cyclopropoxy group.

    4-Cyano-3-methoxypicolinic acid: Similar in structure but with a methoxy group instead of a cyclopropoxy group.

Uniqueness

3-Cyano-4-cyclopropoxypicolinic acid is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-cyano-4-cyclopropyloxypyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-5-7-8(15-6-1-2-6)3-4-12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14)

InChI Key

PBLIWRJHTVRRII-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)O)C#N

Origin of Product

United States

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